methyl(1-phenylprop-1-en-2-yl)amine

Catalog No.
S6551735
CAS No.
29639-97-2
M.F
C10H13N
M. Wt
147.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl(1-phenylprop-1-en-2-yl)amine

CAS Number

29639-97-2

Product Name

methyl(1-phenylprop-1-en-2-yl)amine

Molecular Formula

C10H13N

Molecular Weight

147.2

Chemical Structure and Classification

N-Methyl-1-Phenylprop-1-en-2-amine, also known as methylstyreneamine, is an organic molecule containing a phenylethylamine group with a methyl substitution on the nitrogen atom and a vinyl group attached to the second carbon. It belongs to the class of organic compounds known as styrenes, which are aromatic hydrocarbons with a vinyl group.

Potential Research Areas

While detailed information on the specific scientific research applications of N-Methyl-1-Phenylprop-1-en-2-amine is limited and not publicly available, its structural features suggest potential research interest in a few areas:

  • Organic synthesis

    As a styrene derivative, N-Methyl-1-Phenylprop-1-en-2-amine might be of interest in studies exploring synthetic routes for the development of new materials or fine chemicals. Styrene itself is a versatile starting material for various polymers and pharmaceuticals ScienceDirect: .

  • Medicinal chemistry

Methyl(1-phenylprop-1-en-2-yl)amine is characterized by its structure, which includes a methyl group attached to a propene chain that is further substituted by a phenyl group and an amine functional group. The compound can be represented by the following structural formula:

C11H13N\text{C}_11\text{H}_{13}\text{N}

This compound is notable for its potential as a building block in organic synthesis and its role in various

Typical of alkenes and amines. Some key reactions include:

  • Nucleophilic Addition: The double bond in the compound can undergo nucleophilic addition reactions, allowing for the introduction of various nucleophiles.
  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Amination Reactions: The compound can be involved in allylic amination processes where an amine adds across a double bond under catalytic conditions .

Research indicates that compounds similar to methyl(1-phenylprop-1-en-2-yl)amine exhibit biological activities such as:

  • Antidepressant Effects: Some derivatives have shown promise in modulating neurotransmitter levels, suggesting potential antidepressant properties.
  • Antimicrobial Activity: Certain analogs have displayed activity against various bacterial strains, indicating their potential as antimicrobial agents .

Various methods exist for synthesizing methyl(1-phenylprop-1-en-2-yl)amine. Some notable approaches include:

  • Direct Amination: The reaction of phenylpropene with methylamine under acidic or basic conditions can yield the desired amine.
  • Catalyzed Reactions: Using transition metal catalysts to facilitate the reaction between alkenes and amines can improve yields and selectivity .
  • Reflux Methods: Traditional reflux methods involving methylamine and suitable solvents (e.g., ethanol) have been employed to synthesize this compound efficiently .

Methyl(1-phenylprop-1-en-2-yl)amine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with methyl(1-phenylprop-1-en-2-yl)amine. Here are some notable examples:

Compound NameStructureUnique Features
3-Amino-1-(4-fluorophenyl)propeneC₁₁H₁₃FNContains a fluorine atom, enhancing lipophilicity
N-MethylbenzeneethanamineC₉H₁₃NLacks double bond; primarily used in pharmaceuticals
2-MethylaminoacrylonitrileC₇H₈N₂OContains a nitrile group; used in polymer chemistry

Methyl(1-phenylprop-1-en-2-yl)amine is unique due to its specific combination of an alkene and an amine functional group, which allows for diverse reactivity patterns not typically found in other similar compounds.

Purity

80 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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